6-Methylcyclohex-3-ene-1-carboxylic acid
Description
Historical Context and Discovery of Cyclohexene (B86901) Carboxylic Acids
The development of synthetic routes to cyclohexene derivatives is historically linked to the discovery and exploration of cycloaddition reactions. The most prominent of these is the Diels-Alder reaction, a powerful method for forming six-membered rings. cerritos.edu This reaction, which joins a conjugated diene with a substituted alkene (the dienophile), provides a direct pathway to functionalized cyclohexenes. cerritos.edualfredstate.edu
The synthesis of various cyclohexene carboxylic acids often employs the Diels-Alder reaction, reacting a diene like 1,3-butadiene (B125203) with an appropriate dienophile. cerritos.eduresearchgate.net For instance, the reaction between 1,3-butadiene and maleic anhydride, followed by hydrolysis, yields a cyclohexene dicarboxylic acid, demonstrating the fundamental principle of this synthetic strategy. alfredstate.edu The ability to use substituted dienes and dienophiles allows for the creation of a wide array of cyclohexene structures, including 6-methylcyclohex-3-ene-1-carboxylic acid. While the precise first synthesis of this specific compound is not prominently documented, its existence is a logical extension of the well-established Diels-Alder methodology.
Significance as a Chiral and Achiral Building Block in Synthetic Chemistry
The utility of this compound in synthetic chemistry is largely defined by its stereochemistry. It can be used as either a racemic mixture (achiral) or as a single, pure stereoisomer (chiral).
As an achiral building block, the racemic mixture of the compound can be used in syntheses where the stereochemistry at its chiral centers is not critical to the final product's function or is established in a later step. It serves as an intermediate in the production of fine chemicals and as a modifier for resins. camachem.com
The true significance of this molecule, however, lies in its application as a chiral building block. In pharmaceutical development, the specific three-dimensional arrangement of a molecule is often crucial for its biological activity. google.com Synthesizing a drug as a single enantiomer can maximize its therapeutic effects and minimize potential side effects associated with other isomers. google.com this compound, with its two chiral centers, provides a valuable starting point for constructing complex, enantiomerically pure molecules. For example, optically active cyclohexene carboxylic acids are synthesized for use as precursors to important pharmaceutical agents. google.comacs.org The synthesis of the anticoagulant edoxaban, for instance, requires S-3-cyclohexenecarboxylic acid, highlighting the demand for stereochemically pure intermediates. google.com
Overview of Stereochemical Isomerism and its Implications for this compound
Stereoisomerism is a central feature of this compound. The molecule has two chiral centers at the carbon atoms in positions 1 (bonded to the carboxylic acid) and 6 (bonded to the methyl group). This gives rise to four possible stereoisomers, which exist as two pairs of enantiomers. vulcanchem.com
The four stereoisomers are:
(1R,6R)-6-methylcyclohex-3-ene-1-carboxylic acid
(1S,6S)-6-methylcyclohex-3-ene-1-carboxylic acid
(1R,6S)-6-methylcyclohex-3-ene-1-carboxylic acid
(1S,6R)-6-methylcyclohex-3-ene-1-carboxylic acid
The (1R,6R) and (1S,6S) isomers are enantiomers—non-superimposable mirror images of each other. vulcanchem.com Likewise, the (1R,6S) and (1S,6R) isomers form another enantiomeric pair. The relationship between a member of one pair and a member of the other pair (e.g., between (1R,6R) and (1R,6S)) is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other. vulcanchem.com
This isomerism has profound implications. Enantiomers have identical physical properties (like melting point and solubility) except for their interaction with plane-polarized light (they rotate it in opposite directions). vulcanchem.com Diastereomers, however, have distinct physical properties, which can be exploited for their separation. vulcanchem.com
The specific stereochemical configuration is critical for the molecule's interaction with other chiral entities, such as biological receptors or chiral catalysts. vulcanchem.com Therefore, the synthesis and separation of these individual stereoisomers are crucial for applications in medicinal chemistry and asymmetric synthesis. google.com Methods like enzymatic resolution or asymmetric synthesis using chiral auxiliaries are employed to obtain the desired enantiomerically pure compound. acs.org
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₂O₂ |
| Molecular Weight | 140.18 g/mol |
| Appearance | Colorless liquid or white powder |
| Melting Point | -17 °C |
| Boiling Point | 193 °C |
| Density | 0.975 g/cm³ |
| Solubility | Soluble in organic solvents like ethanol (B145695) and dichloromethane; almost insoluble in water. |
Data sourced from references vulcanchem.comtcichemicals.comnih.gov
Table 2: Stereoselective Reactions and Resolutions
| Reaction Type | Reagent/Conditions | Stereochemical Outcome | Selectivity (ee) |
| Enantioselective Hydrogenation | Chiral Rhodium (Rh) catalyst / H₂ | (1S,6S)-configuration | >95% |
| Enzymatic Resolution | Enzyme (e.g., lipase) | Enantiopure separation | >99% |
Data sourced from reference
Structure
3D Structure
Properties
IUPAC Name |
6-methylcyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6-4-2-3-5-7(6)8(9)10/h2-3,6-7H,4-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEIUSUWIZICDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968892 | |
| Record name | 6-Methylcyclohex-3-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5406-30-4, 10479-42-2 | |
| Record name | NSC6981 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6981 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC5657 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5657 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Cyclohexene-1-carboxylic acid, 6-methyl-, (1R,6R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Methylcyclohex-3-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-6-methylcyclohex-3-ene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.877 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Methylcyclohex-3-ene-1-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Preparative Strategies for 6 Methylcyclohex 3 Ene 1 Carboxylic Acid
Classical Synthesis Routes for 6-Methylcyclohex-3-ene-1-carboxylic Acid
Traditional synthetic approaches provide robust and scalable methods for the preparation of this compound. These routes often rely on the functionalization of pre-existing cyclohexene (B86901) rings or the construction of the ring system through cycloaddition reactions.
One of the primary methods for constructing the this compound framework is the Diels-Alder reaction. This [4+2] cycloaddition provides a powerful tool for forming the six-membered ring with the desired substitution pattern in a single step. A common approach involves the reaction of isoprene (B109036) (2-methyl-1,3-butadiene), which acts as the diene, with acrylic acid, the dienophile. This reaction is typically performed under elevated temperature (140–160°C) and pressure to yield the target carboxylic acid. The use of zinc-based catalysts can improve regioselectivity and reaction rates.
Another pathway involves a multi-step derivatization starting from cyclohexene. This strategy includes:
Methylation of cyclohexene using a methylating agent to produce 6-methyl-3-cyclohexene.
Subsequent introduction of a functional group at the 1-position that can be converted to a carboxylic acid.
This can be achieved by first creating an intermediate like 6-methyl-3-cyclohexene-1-one, which is then oxidized.
A further functionalization strategy is the hydrolysis of nitrile precursors. The compound 6-methylcyclohex-3-ene-1-carbonitrile can undergo acidic hydrolysis to effectively yield this compound.
| Method | Reactants | Key Conditions | Reference |
| Diels-Alder Cycloaddition | Isoprene, Acrylic Acid | 140–160°C, 90–140 psig | |
| Multi-step Derivatization | Cyclohexene, Methylating Agent, Oxidizing Agent | Sequential reaction steps | |
| Nitrile Hydrolysis | 6-Methylcyclohex-3-ene-1-carbonitrile, Acid | Acidic conditions |
Oxidation plays a crucial role in synthesizing carboxylic acids from cyclohexene-based precursors. In a pathway starting from cyclohexene, an intermediate such as 6-methyl-3-cyclohexene-1-one is synthesized. This ketone can then be further oxidized to yield the desired this compound.
While extensive research has focused on the oxidative cleavage of the cyclohexene double bond to form dicarboxylic acids like adipic acid, the principles can be adapted for more controlled oxidation. quora.comnih.gov The goal in synthesizing the target mono-carboxylic acid is to functionalize an allylic position without cleaving the ring. This often involves using specific reagents that can selectively oxidize a C-H bond adjacent to the double bond or oxidize a pre-installed functional group, such as in the conversion of 6-methyl-3-cyclohexene-1-one to the final product. The choice of oxidant and reaction conditions is critical to prevent over-oxidation or unwanted side reactions. mdpi.com
Esterification and Hydrolysis Dynamics of this compound Derivatives
The interconversion between this compound and its corresponding esters is a fundamental process in its purification, derivatization, and chiral resolution.
This compound can be converted to its ester derivatives through esterification with an alcohol in the presence of an acid catalyst. For instance, reacting the carboxylic acid with methanol (B129727) yields methyl 6-methylcyclohex-3-ene-1-carboxylate. This reaction is a classic example of a Fischer esterification, which is an equilibrium-controlled process. To drive the reaction toward the formation of the ester, it is common practice to either use the alcohol as the solvent to ensure it is in large excess or to remove the water formed during the reaction.
The reverse reaction, the hydrolysis of an ester derivative back to the carboxylic acid, is equally important. This is typically achieved through acid-catalyzed hydrolysis, where an ester like methyl 6-methylcyclohex-3-ene-1-carboxylate is treated with an aqueous acid solution. evitachem.com
Furthermore, enzymatic hydrolysis offers a powerful method for the kinetic resolution of racemic mixtures of cyclohexene carboxylic acid derivatives. metu.edu.tr Lipases are commonly employed for this purpose. For example, in the resolution of racemic methyl 3-cyclohexene-1-carboxylate, various lipases can selectively hydrolyze one enantiomer, leaving the other enantiomer as the unreacted ester. metu.edu.tr This chemoenzymatic approach can be applied to derivatives of this compound to separate its stereoisomers, yielding enantiomerically enriched carboxylic acid and the corresponding ester. metu.edu.tr
| Process | Reagents | Key Principle | Reference |
| Esterification | Carboxylic Acid, Alcohol, Acid Catalyst | Equilibrium control (Le Châtelier's principle) | |
| Acid-Catalyzed Hydrolysis | Ester, Water, Acid Catalyst | Reversal of esterification | evitachem.com |
| Enzymatic Hydrolysis | Racemic Ester, Water, Lipase | Enantioselective catalysis for kinetic resolution | metu.edu.tr |
Asymmetric Synthesis and Enantioselective Preparation of this compound Stereoisomers
The presence of two stereocenters in this compound (at carbons 1 and 6) means it can exist as different stereoisomers. The enantioselective synthesis of a specific isomer, such as (1R,6R)-6-methylcyclohex-3-enecarboxylic acid, is of significant interest for pharmaceutical applications. bldpharm.com
A sophisticated method for the asymmetric synthesis of a related derivative, pent-3-yl (R)-6-methyl-cyclohex-1-enecarboxylate, has been developed, showcasing a powerful strategy for controlling stereochemistry. researchgate.netox.ac.uk This approach utilizes a domino reaction initiated by a highly diastereoselective 1,4-conjugate addition of a chiral lithium amide to a nona-2,7-diendioic diester. researchgate.net This key step is followed by a cyclization of the resulting enolate, which establishes the chiral centers on the cyclohexane (B81311) ring with high stereochemical control. researchgate.net Subsequent transformations, including selective hydrolysis and Barton decarboxylation, are used to install the methyl group, leading to the final enantiomerically enriched product. researchgate.netox.ac.uk Such methodologies demonstrate the potential for producing specific, optically pure stereoisomers of this compound and its derivatives.
Chiral Auxiliary-Mediated Approaches for Stereocontrol
Chiral auxiliaries are instrumental in guiding the stereochemical outcome of a reaction. One notable approach involves a domino reaction initiated by a highly diastereoselective 1,4-conjugate addition of a chiral lithium amide to a dienoic ester, followed by a cyclization step. researchgate.netox.ac.uk
| Key Step | Chiral Auxiliary | Reactant | Product | Overall Yield |
| Domino Reaction (Conjugate Addition-Cyclization) | (R)- or (S)-Lithium (α-methylbenzyl)benzylamide | Nona-2,7-diendioic diester | pent-3-yl (R)-6-methyl-cyclohex-1-enecarboxylate | 42% |
Enantioselective Enzymatic Hydrolysis for Chiral Resolution
Enzymatic kinetic resolution is a powerful technique for separating enantiomers of racemic mixtures. For the precursors of cyclohexene carboxylic acids, hydrolase-type enzymes are frequently employed to selectively hydrolyze one enantiomer of an ester, leaving the other unreacted and allowing for their separation. This biocatalytic route is often preferred due to its high selectivity and environmentally benign conditions.
For instance, the racemic mixture of methyl-3-cyclohexene-1-carboxylate can be resolved using various esterases. The E. coli esterase BioH has been a subject of rational design to improve its S-enantioselectivity. Through combinatorial modulation of steric and aromatic interactions, a mutant enzyme (L24A/W81A/L209A) was developed that increased the enantiomeric excess (ee) of the resulting (S)-3-cyclohexene-1-carboxylic acid from 32.3% (with the wild type enzyme) to 70.9%. tandfonline.com This acid is a known precursor for the anticoagulant drug Edoxaban. tandfonline.com
| Enzyme | Substrate | Target Product | Enantiomeric Excess (ee) |
| E. coli Esterase BioH (Wild Type) | Racemic methyl-3-cyclohexene-1-carboxylate | (S)-3-cyclohexene-1-carboxylic acid | 32.3% |
| E. coli Esterase BioH (Mutant L24A/W81A/L209A) | Racemic methyl-3-cyclohexene-1-carboxylate | (S)-3-cyclohexene-1-carboxylic acid | 70.9% |
Diastereoselective Conjugate Addition and Cyclization Sequences
The stereocontrolled construction of the substituted cyclohexene ring often relies on diastereoselective conjugate addition reactions. These reactions, particularly when followed by an intramolecular cyclization, can efficiently set multiple stereocenters in a single, planned sequence.
A prime example is the domino reaction initiated by a chiral lithium amide's 1,4-conjugate addition to a nona-2,7-diendioic diester. researchgate.netox.ac.uk This step is highly diastereoselective, creating an enolate that is perfectly positioned for a subsequent 6-exo-trig cyclization. ox.ac.uk This tandem Michael-Dieckman like process furnishes a 1,2,3-trisubstituted cyclohexane derivative, establishing three adjacent stereocenters with precise stereochemical control. researchgate.net This strategy has been successfully applied to the synthesis of precursors for complex molecules, including morphan scaffolds used in opioid receptor ligands. researchgate.net
Chiral Lewis Acid Catalysis in Cycloaddition Reactions Leading to this compound Precursors
Chiral Lewis acids are effective catalysts for enantioselective cycloaddition reactions, most notably the Diels-Alder reaction, to form cyclohexene rings. By coordinating to one of the reactants, the chiral Lewis acid creates a chiral environment that directs the approach of the second reactant, leading to the preferential formation of one enantiomer of the product.
This strategy is particularly relevant in the synthesis of complex molecules where the cyclohexene core is a key structural motif. For example, asymmetric Diels-Alder reactions are a known method for producing chiral cyclohexene derivatives. In the context of synthesizing precursors for the anti-influenza drug Oseltamivir, which features a substituted cyclohexene ring, catalytic asymmetric Diels-Alder approaches have been explored. nih.gov These reactions typically involve a diene and a dienophile, where the stereoselectivity is induced by a chiral catalyst, leading to an appropriately functionalized cyclohexene skeleton that can be further elaborated into the final target. nih.gov
Stereospecific Transformations in Cyclohexene Carboxylic Acid Synthesis
Stereospecific transformations are crucial in synthesis, as the stereochemistry of the reactant dictates the stereochemistry of the product. In the synthesis of cyclohexene carboxylic acid derivatives, several such transformations are employed.
One important stereospecific reaction is iodolactonization. Starting with a compound like (S)-3-cyclohexen-1-carboxylic acid, treatment with iodine initiates an electrophilic attack on the double bond. globethesis.comgoogle.com The neighboring carboxylic acid group then acts as an internal nucleophile, attacking in a stereospecific manner to form a bicyclic iodolactone. globethesis.comgoogle.com This reaction proceeds with a defined stereochemical outcome and is a key step in the synthesis of intermediates for the drug Edoxaban. globethesis.comgoogle.com The resulting iodolactone can then undergo further transformations, such as elimination or reduction, to introduce new functionalities while retaining the stereochemical integrity established in the cyclization step.
Total Synthesis Approaches Incorporating this compound Motifs
The chiral cyclohexene carboxylic acid framework is a valuable starting material in the total synthesis of several pharmaceuticals. Its inherent chirality and functional groups provide a strategic starting point for building more complex molecular architectures.
Chemical Reactivity and Mechanistic Investigations of 6 Methylcyclohex 3 Ene 1 Carboxylic Acid
Functional Group Interconversions of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for functional group interconversion, typically proceeding through nucleophilic acyl substitution. researchgate.net These reactions involve the conversion of the carboxyl group into other functionalities like esters and amides by replacing the hydroxyl (-OH) group with other nucleophiles. researchgate.net
Esterification: The conversion of 6-methylcyclohex-3-ene-1-carboxylic acid to its corresponding esters is a fundamental transformation. This is typically achieved through acid-catalyzed esterification (Fischer esterification) with an alcohol or by conversion to a more reactive acyl chloride followed by reaction with an alcohol. The direct esterification of the related 3-cyclohexene-1-carboxylic acid is a common method for synthesizing its esters, such as methyl cyclohex-3-ene-1-carboxylate.
Amidation: The formation of amides from this compound involves reaction with ammonia (B1221849) or a primary/secondary amine. Due to the lower reactivity of amines compared to alcohols and the acidic nature of the carboxylic acid (which can protonate the amine), the reaction often requires activating agents (like dicyclohexylcarbodiimide, DCC) or conversion of the carboxylic acid to a more reactive derivative. Research has shown the synthesis of amide derivatives, such as 6-(hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide, from related starting materials, highlighting the feasibility of this transformation. nih.gov
| Transformation | Reagents | Product Type | Mechanistic Pathway |
|---|---|---|---|
| Esterification | Methanol (B129727) (CH₃OH), H₂SO₄ (catalyst) | Methyl 6-methylcyclohex-3-ene-1-carboxylate | Fischer Esterification |
| Amidation | Methylamine (CH₃NH₂), DCC (activating agent) | N-methyl-6-methylcyclohex-3-ene-1-carboxamide | Activated Amide Synthesis |
The derivatives of this compound, such as its esters and amides, are themselves susceptible to nucleophilic acyl substitution. libretexts.org These reactions proceed via a characteristic two-step addition-elimination mechanism where a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comuomustansiriyah.edu.iq Subsequently, a leaving group is expelled, regenerating the carbonyl group. uomustansiriyah.edu.iq
The reactivity of these derivatives towards nucleophiles follows a general trend: acyl chlorides > acid anhydrides > esters > amides. libretexts.org Carboxylates are the least reactive. libretexts.org For instance, the ester derivative, methyl 6-methylcyclohex-3-ene-1-carboxylate, can be hydrolyzed back to the parent carboxylic acid under basic conditions (saponification), a process that involves the nucleophilic attack of a hydroxide (B78521) ion. masterorganicchemistry.com It can also undergo transesterification with other alcohols or be converted to amides by reacting with amines.
Reactivity of the Cyclohexene (B86901) Double Bond
The double bond in the cyclohexene ring is electron-rich and readily undergoes addition reactions with electrophiles, as well as oxidative and reductive transformations.
Epoxidation: The double bond of the cyclohexene ring can be converted into an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or peroxyacetic acid. pearson.com This reaction is a form of electrophilic addition where the peroxy acid delivers an oxygen atom to the double bond in a concerted mechanism. pearson.com Studies on related cyclohex-3-ene-1-carboxamide (B1296590) derivatives have shown that epoxidation can lead to interesting rearrangement products. For example, the epoxidation of certain N-substituted cyclohexene carboxamides resulted in the formation of substituted bicyclic lactones, indicating an intramolecular reaction following the initial epoxidation step. nih.gov
Hydroxylation: Dihydroxylation of the double bond can be achieved through several methods. One common pathway involves the hydrolysis of the intermediate epoxide, which can be catalyzed by either acid or base, to yield a trans-diol. Another method is syn-dihydroxylation using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄), which results in the formation of a cis-diol.
| Reaction | Reagent | Major Product | Stereochemistry |
|---|---|---|---|
| Epoxidation | m-CPBA | 6-Methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylic acid | Syn-addition of oxygen |
| Syn-dihydroxylation | OsO₄, NMO | 3,4-dihydroxy-6-methylcyclohexane-1-carboxylic acid | Cis-diol |
| Anti-dihydroxylation | 1. m-CPBA; 2. H₃O⁺ | 3,4-dihydroxy-6-methylcyclohexane-1-carboxylic acid | Trans-diol |
Hydrogenation: The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation. This typically involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This transformation converts this compound into 6-methylcyclohexane-1-carboxylic acid. Selective hydrogenation of the aromatic ring in methyl-substituted benzoic acids is a known route to produce cyclohexene carboxylic acid systems, highlighting the feasibility of reducing the double bond while preserving the carboxyl group.
Selective Reduction: It is also possible to selectively reduce the carboxylic acid group while leaving the double bond intact. This is more challenging but can be achieved using specific reducing agents. For instance, the carboxylic acid can be converted to its ester and then reduced with a reagent like diisobutylaluminium hydride (DIBAL-H) at low temperatures to yield an aldehyde, or with a stronger agent like lithium aluminum hydride (LiAlH₄) to produce the corresponding alcohol, 6-(hydroxymethyl)-1-methylcyclohex-1-ene.
The electron-rich double bond is highly susceptible to attack by electrophiles. Besides epoxidation, a key example is halogenation.
Bromination: The reaction with bromine (Br₂) proceeds via a bromonium ion intermediate. The nucleophilic attack on this intermediate, either by a bromide ion or the solvent, leads to the formation of a dibrominated product. In a study involving 6-(hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide, bromination led to the formation of a bicyclic lactone. nih.gov This suggests that after the initial electrophilic addition of bromine, the neighboring carboxyl-derived functional group can act as an internal nucleophile, attacking the bromonium ion intermediate to form a ring structure, which is a common pathway for such systems. nih.gov
Addition of hydrogen halides (HX) to the double bond is also expected to follow Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond to form the more stable carbocation, which is then attacked by the halide ion. quora.com
Pericyclic Reactions and Stereospecificity Involving this compound
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. numberanalytics.com For derivatives of this compound, two significant types of pericyclic reactions are Diels-Alder cycloadditions and sigmatropic rearrangements. These reactions are characterized by their high degree of stereospecificity, where the stereochemistry of the reactants dictates the stereochemistry of the products. masterorganicchemistry.comlibretexts.org
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. ias.ac.in While this compound itself contains a double bond, it typically functions as the precursor to a dienophile ("diene lover") rather than a diene. openstax.org The carboxylic acid group can be converted into various electron-withdrawing groups (EWGs), such as esters or amides, which activate the adjacent double bond for reaction with a conjugated diene. libretexts.org The reaction is concerted, meaning all bonds are formed and broken in a single step. libretexts.org
The stereospecificity of the Diels-Alder reaction is a key feature; the stereochemistry of the dienophile is retained in the cyclohexene product. masterorganicchemistry.comopenstax.org For example, if substituents on the dienophile are cis to each other, they will remain cis in the final product. masterorganicchemistry.com Furthermore, the reaction typically favors the formation of the endo product due to secondary orbital interactions between the diene and the electron-withdrawing group of the dienophile. openstax.org
| Diene | Dienophile Derivative | Expected Major Product Stereochemistry |
| 1,3-Butadiene (B125203) | Methyl 6-methylcyclohex-3-ene-1-carboxylate | Endo adduct favored |
| Cyclopentadiene | N-Phenyl-6-methylcyclohex-3-ene-1-carboxamide | Bicyclic product, endo isomer favored libretexts.org |
| Isoprene (B109036) | Ethyl 6-methylcyclohex-3-ene-1-carboxylate | Regio- and stereoisomers possible, endo favored |
This table illustrates potential Diels-Alder reactions involving dienophiles derived from this compound. The formation of the endo product is generally preferred under kinetic control.
Sigmatropic rearrangements are concerted intramolecular reactions where a sigma bond migrates across a π-electron system. wikipedia.orguh.edu The classification [i,j] denotes the migration of a bond from position i to position j relative to the ends of the π-system. uh.edu
A prominent example applicable to derivatives of this compound is the Claisen rearrangement, a -sigmatropic rearrangement. wikipedia.orglibretexts.org If the carboxylic acid is converted to an allyl ester (forming an allyl vinyl ether-like structure), heating can induce a rearrangement to form a γ,δ-unsaturated carboxylic acid. wikipedia.org The reaction proceeds through a highly ordered, chair-like six-membered transition state. libretexts.org This concerted mechanism ensures a high degree of stereocontrol.
Another relevant rearrangement is the Cope rearrangement, also a -sigmatropic shift, which occurs in 1,5-diene systems. libretexts.org While the parent acid is not a 1,5-diene, synthetic modifications could introduce the necessary functionality, allowing for skeletal reorganization via this pericyclic pathway. These rearrangements are typically thermally initiated and proceed suprafacially, meaning the migrating group remains on the same face of the π system. uh.edulibretexts.org
Decarboxylation Reactions and Associated Rearrangements
Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org Simple thermal decarboxylation of carboxylic acids like this compound is generally difficult and requires high temperatures. The reaction is much more facile if there is a carbonyl group at the β-position (a β-keto acid), which allows for a cyclic, six-membered transition state that facilitates the elimination of CO₂. masterorganicchemistry.com
In the absence of a β-carbonyl, decarboxylation can be achieved through other methods:
Oxidative Decarboxylation: In the presence of metal-salt catalysts and oxygen at elevated temperatures (around 200°C), cyclohexanecarboxylic acid can be converted to cyclohexanone (B45756) and cyclohexene. researchgate.net This process involves the formation of radical intermediates. researchgate.net
Radical Decarboxylation: Methods like the Barton decarboxylation involve the conversion of the carboxylic acid to a thiohydroxamate ester, followed by radical-induced cleavage of the C-C bond. wikipedia.org
Catalytic Decarboxylation: Certain catalytic systems can promote decarboxylation as part of a larger reaction sequence, such as in dehydrogenation-olefination-decarboxylation sequences. nih.gov
These reactions can sometimes be accompanied by rearrangements. For instance, radical intermediates formed during oxidative decarboxylation could potentially lead to skeletal changes or shifts in the position of the double bond within the cyclohexene ring.
Elucidation of Reaction Mechanisms for this compound Transformations
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing synthetic pathways. This involves considering both the energetic favorability of different pathways and the role of catalysts in directing the reaction.
Many reactions can yield more than one product. The distribution of these products can often be controlled by reaction conditions, a concept explained by kinetic versus thermodynamic control. libretexts.orglibretexts.org
Kinetic Control: At lower temperatures, the reaction is effectively irreversible. libretexts.org The major product will be the one that is formed fastest, meaning it has the lowest activation energy (ΔG‡). This is known as the kinetic product. masterorganicchemistry.comyoutube.com
Thermodynamic Control: At higher temperatures, the reactions leading to the products become reversible. youtube.com This allows the system to reach equilibrium, and the major product will be the most stable one (the one with the lowest Gibbs free energy, ΔG°). This is the thermodynamic product. masterorganicchemistry.comyoutube.com
For example, in an electrophilic addition to the double bond of this compound, different carbocation intermediates and subsequent products could be formed. The product that forms from the most stable intermediate or via the lowest energy transition state will be the kinetic product, while the most stable alkene isomer formed will be the thermodynamic product.
Reaction Energy Diagram: Kinetic vs. Thermodynamic Control mermaid graph TD A[Reactants] -->|Low Activation Energy (Fast)| B(Kinetic Product) A -->|High Activation Energy (Slow)| C(Thermodynamic Product) subgraph Energy direction TB B -- Higher Energy --> D{ } C -- Lower Energy --> D end style A fill:#fff,stroke:#333,stroke-width:2px style B fill:#f9f,stroke:#333,stroke-width:2px style C fill:#ccf,stroke:#333,stroke-width:2px
Stereochemistry and Conformational Analysis of 6 Methylcyclohex 3 Ene 1 Carboxylic Acid
Configurational Assignment and Stereoisomer Differentiation
The structure of 6-Methylcyclohex-3-ene-1-carboxylic acid features two stereogenic centers at positions C1 (bearing the carboxylic acid group) and C6 (bearing the methyl group). This gives rise to the possibility of four stereoisomers, existing as two pairs of enantiomers.
The absolute configuration at these chiral centers is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, designated as either (R) or (S). This leads to the specific enantiomeric pairs: (1R,6R) and (1S,6S), as well as (1R,6S) and (1S,6R). For instance, the well-characterized (1R,6R) enantiomer has a specific CAS registry number of 92344-71-3, distinguishing it from other stereoisomers. The (1S,6S) designation, conversely, indicates the opposite absolute configuration at both stereocenters. vulcanchem.com
The differentiation of these stereoisomers is fundamental, as the specific three-dimensional arrangement directly influences the molecule's interactions with other chiral molecules, such as enzymes or chiral catalysts. vulcanchem.com
| Stereoisomer Configuration | Relationship | Key Characteristics |
| (1R,6R) | Enantiomer of (1S,6S) | A specific, well-characterized configuration with defined stereochemistry at both C1 and C6. |
| (1S,6S) | Enantiomer of (1R,6R) | The mirror image of the (1R,6R) isomer, crucial for interactions with other chiral molecules. vulcanchem.com |
| (1R,6S) | Enantiomer of (1S,6R) | A diastereomer of the (1R,6R) and (1S,6S) isomers, exhibiting different physical properties. |
| (1S,6R) | Enantiomer of (1R,6S) | The mirror image of the (1R,6S) isomer. |
| cis Isomers | Diastereomers | Substituents at C1 and C6 are on the same face of the ring. |
| trans Isomers | Diastereomers | Substituents at C1 and C6 are on opposite faces of the ring. |
| Racemic Mixture | Mixture of Enantiomers | Contains equal amounts of opposite enantiomers (e.g., (1R,6R) and (1S,6S)) with no net optical activity. vulcanchem.com |
Conformational Preferences of the Cyclohexene (B86901) Ring and Substituents
The presence of a double bond between C3 and C4 imposes significant conformational constraints on the six-membered ring of this compound. Unlike the flexible chair conformation of cyclohexane (B81311), the cyclohexene ring adopts a conformation best described as a half-chair or sofa. In this arrangement, the four carbon atoms involved in and adjacent to the double bond (C3, C4, and their neighbors C2 and C5) are nearly coplanar, while C1 and C6 are displaced out of this plane.
The substituents—the carboxylic acid at C1 and the methyl group at C6—can occupy two primary positions: pseudo-axial (pointing up or down, roughly perpendicular to the ring's plane) or pseudo-equatorial (pointing outwards from the ring's periphery). Generally, to minimize steric strain, bulkier substituents favor the less sterically hindered pseudo-equatorial position. This preference helps to avoid unfavorable 1,3-diaxial interactions that can destabilize the molecule.
Computational studies and structural analyses have provided insights into these preferences. The methyl group at the 6-position typically adopts a configuration that minimizes steric clashes with adjacent ring atoms. Similarly, the larger carboxylic acid group is generally expected to prefer a pseudo-equatorial orientation to achieve greater conformational stability. The interplay between the positions of both substituents determines the dominant conformation of a given stereoisomer.
Diastereoselective and Enantioselective Outcomes in Reactions of this compound
The stereochemistry of this compound plays a directing role in its chemical reactions, often leading to the preferential formation of one stereoisomer over another.
Diastereoselective Reactions: In diastereoselective reactions, the existing chiral centers (C1 and C6) influence the stereochemical outcome of a new stereocenter being formed. The substituents on the ring can sterically hinder the approach of a reagent from one face of the molecule, forcing it to attack from the less hindered face.
For example, in reactions involving the double bond, such as epoxidation, the attacking reagent (e.g., a peroxy acid) will preferentially approach from the side opposite to the bulkier substituents. This results in the formation of one diastereomeric epoxide in a greater amount than the other. The stereoselectivity in such reactions is highly dependent on the substituent's nature and position. acs.org
Enantioselective Reactions: Enantioselective synthesis aims to produce a single enantiomer of a chiral product from an achiral or racemic starting material. This is typically achieved using chiral catalysts or reagents that create a chiral environment for the reaction. While reactions on achiral starting materials without chiral influence yield racemic products, enantioselective methods can overcome this.
An example of this principle is asymmetric synthesis, where a chiral auxiliary or catalyst directs the formation of a specific enantiomer. researchgate.net For instance, an asymmetric domino reaction involving a chiral lithium amide can generate chiral cyclohexane derivatives with high diastereoselectivity and enantioselectivity. researchgate.net Such strategies are crucial for synthesizing optically pure forms of this compound or its derivatives for applications where a specific enantiomer is required.
| Reaction Type | Principle | Expected Outcome for this compound |
| Diastereoselective Epoxidation | The existing stereocenters at C1 and C6 sterically guide the approach of the epoxidizing agent to one face of the C=C double bond. acs.org | Formation of one diastereomeric epoxide in excess over the other. The major product depends on the cis or trans configuration of the starting material. |
| Diastereoselective Alkylation | In related systems, alkylation occurs preferentially trans to an existing carboxylic acid group, suggesting a high degree of stereocontrol. | Introduction of a new substituent at a specific position with a defined stereochemical relationship to the existing groups. |
| Enantioselective Synthesis | A chiral catalyst or reagent creates an asymmetric environment, favoring the formation of one enantiomer. researchgate.net | Production of a specific enantiomer (e.g., (1R,6R) or (1S,6S)) in high enantiomeric excess. |
Influence of Stereochemistry on Chemical Reactivity
The chemical reactivity of this compound is intrinsically linked to its stereochemistry. The specific spatial arrangement of the methyl and carboxylic acid groups can alter reaction rates and even determine which products are formed.
The orientation of the substituents can affect the accessibility of the reactive sites. For example, a bulky pseudo-axial group can shield one face of the double bond, slowing down or preventing reactions on that side. This steric hindrance directly impacts the diastereoselectivity of addition reactions.
Furthermore, the relative configuration of the substituents can influence intramolecular reactions. For a reaction to occur between the carboxylic acid group (or a derivative) and another part of the molecule, the reacting groups must be able to come into close proximity. The stereochemistry dictates whether such a conformation is accessible. In some cases, an unfavorable stereochemical arrangement can completely inhibit a potential reaction pathway.
For instance, unusual rearrangements and the formation of bicyclic lactones have been observed in reactions of cyclohex-3-ene-1-carboxamide (B1296590) derivatives, where the reaction pathway is governed by the molecule's ability to adopt a specific conformation dictated by its initial stereochemistry.
Advanced Spectroscopic and Crystallographic Characterization of 6 Methylcyclohex 3 Ene 1 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of 6-methylcyclohex-3-ene-1-carboxylic acid in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all atoms and provides insight into the molecule's conformation.
The cyclohexene (B86901) ring of the molecule adopts a conformation that is intermediate between a chair and a half-chair. This geometry is influenced by the sp²-hybridized carbons of the double bond, which prefer a planar arrangement. The geometry can be inferred from the proton-proton (¹H-¹H) coupling constants (J-values), which are highly sensitive to the dihedral angles between adjacent protons.
In a typical ¹H NMR spectrum, the olefinic protons (H3 and H4) would exhibit a characteristic large coupling constant (³JH3-H4) indicative of their cis relationship on the double bond. The coupling constants between protons on adjacent sp³-hybridized carbons provide further conformational details. For instance, the magnitude of coupling between H1-H2 and H5-H6 depends on their axial or equatorial relationships, which can be analyzed through Karplus-type relationships.
| Interaction | Typical Coupling Constant (Hz) | Structural Information |
| ³J (H3, H4) | ~10 Hz | cis-alkene protons |
| ³J (H1, H2) | 2 - 12 Hz | Dihedral angle between protons on C1 and C2 |
| ³J (H1, H6) | 2 - 12 Hz | Dihedral angle between protons on C1 and C6 |
| ²J (geminal) | 10 - 18 Hz | Protons on the same methylene (B1212753) carbon (e.g., C2, C5) |
| ⁴J (allylic) | 0 - 3 Hz | Long-range coupling between olefinic and allylic protons |
Note: The table presents expected values based on typical coupling constants for cyclic alkenes.
The substitution pattern on the cyclohexene ring is confirmed by the chemical shifts (δ) and splitting patterns of the NMR signals. The electron-withdrawing carboxylic acid group at the C1 position causes the attached proton (H1) and carbon (C1) to resonate at a lower field (higher ppm value) compared to unsubstituted aliphatic carbons. oregonstate.edu Similarly, the proton on the carbon bearing the methyl group (H6) is also shifted downfield.
The methyl group itself appears as a doublet in the ¹H NMR spectrum due to coupling with the adjacent H6 proton, confirming its attachment to a CH group. The carboxylic acid proton typically appears as a broad singlet at a very downfield chemical shift (>10 ppm).
In the ¹³C NMR spectrum, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule. The carboxyl carbon (C=O) is the most deshielded, appearing in the 170-185 ppm range, while the olefinic carbons (C3 and C4) resonate between 120-140 ppm. pressbooks.pub The remaining sp³-hybridized ring carbons and the methyl carbon appear at higher fields (< 50 ppm).
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| COOH | > 10 (broad s) | 170 - 185 |
| H1/C1 | 2.5 - 3.0 | 40 - 50 |
| H2/C2 | 2.0 - 2.5 | 25 - 35 |
| H3, H4 / C3, C4 | 5.5 - 6.0 | 120 - 140 |
| H5/C5 | 2.0 - 2.5 | 25 - 35 |
| H6/C6 | 2.2 - 2.8 | 30 - 40 |
| CH₃ | 1.0 - 1.3 (d) | 15 - 25 |
Note: The table presents predicted chemical shift ranges based on typical values for substituted cyclohexenes.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Byproduct Analysis
Mass spectrometry is a powerful technique for confirming the molecular weight and elemental composition of this compound. The compound's molecular formula, C₈H₁₂O₂, corresponds to a monoisotopic mass of approximately 140.0837 Da. nih.gov High-resolution mass spectrometry (HRMS) can verify this exact mass, thereby confirming the molecular formula.
Electrospray ionization (ESI) is commonly used to generate pseudomolecular ions, such as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. These ions are invaluable for confirming the molecular weight without significant fragmentation.
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 141.09100 |
| [M+Na]⁺ | 163.07294 |
| [M-H]⁻ | 139.07644 |
| [M]⁺ | 140.08317 |
Data sourced from predicted values. uni.lu
Under electron ionization (EI) conditions, the molecule undergoes characteristic fragmentation. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45). libretexts.org Another significant fragmentation pathway for cyclohexene derivatives is a retro-Diels-Alder reaction, which would cleave the ring and result in charged fragments corresponding to the original diene and dienophile components. Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure. Furthermore, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are instrumental in identifying and quantifying potential impurities or byproducts from the synthetic process.
X-ray Crystallography for Absolute Configuration Determination and Molecular Conformation Analysis
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique has been used to confirm the molecular structure and stereochemical configuration of this compound, particularly for the (1R,6R) enantiomer. nih.gov
X-ray diffraction analysis yields precise measurements of all bond lengths, bond angles, and torsion angles within the crystal. This data confirms the half-chair-like conformation of the cyclohexene ring. The bond angles around the sp² carbons (C3, C4) are approximately 120°, while the angles around the sp³ carbons are closer to the tetrahedral angle of 109.5°, albeit with distortions due to ring strain. Torsion angles (dihedral angles) quantify the degree of puckering in the ring. Analysis of these parameters provides a detailed understanding of the steric and electronic interactions that dictate the molecule's preferred solid-state conformation.
| Parameter | Typical Value | Structural Information |
| C-C Single Bond Length | 1.508 – 1.528 Å | Confirms sp³-sp³ connectivity |
| C=C Double Bond Length | ~1.34 Å | Confirms sp²-sp² connectivity |
| C-COOH Bond Length | ~1.50 Å | Standard carbon-carboxyl bond |
| C-C-C Bond Angle (sp³) | ~111° | Ring angle in a puckered system |
| C=C-C Bond Angle (sp²) | ~124° | Ring angle involving the double bond |
Note: Specific values are illustrative and depend on the exact crystal structure determination.
The compound possesses two chiral centers at positions C1 and C6. ontosight.ai For an enantiomerically pure sample, X-ray crystallography can determine the absolute configuration of these centers. This is typically achieved by analyzing the anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal structure. The resulting data, often evaluated using the Flack parameter, can unambiguously distinguish between the (1R,6R) configuration and its (1S,6S) mirror image, providing absolute stereochemical assignment.
Computational Chemistry and Theoretical Studies on 6 Methylcyclohex 3 Ene 1 Carboxylic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is employed to determine molecular geometries, energy levels, and electron distribution, which are fundamental to predicting chemical reactivity.
Computational investigations using DFT have shed light on the three-dimensional structure of 6-methylcyclohex-3-ene-1-carboxylic acid. These studies have determined its preferred molecular geometry, indicating that the cyclohexene (B86901) ring does not adopt a perfect "chair" or "boat" conformation but rather an intermediate between a chair and a half-chair arrangement. This specific conformation minimizes steric strain and optimizes electronic interactions within the molecule.
DFT calculations are instrumental in mapping the electron density distribution across a molecule, which is crucial for identifying reactive sites. By calculating the molecular electrostatic potential (MEP), regions that are electron-rich (nucleophilic) or electron-poor (electrophilic) can be visualized.
For this compound, the electron density is highest around the oxygen atoms of the carboxylic acid group due to their high electronegativity. This makes the carbonyl oxygen a prime site for hydrogen bonding and interactions with electrophiles. Conversely, the hydrogen of the hydroxyl group is electron-poor, making it acidic and susceptible to deprotonation. The carbon-carbon double bond in the cyclohexene ring represents another region of high electron density, making it a potential site for electrophilic addition reactions.
Table 1: Predicted Reactive Sites based on Electronic Properties
| Molecular Region | Electronic Character | Predicted Reactivity |
|---|---|---|
| Carboxylic Acid (O atoms) | Electron-Rich (Nucleophilic) | Site for protonation, hydrogen bonding, coordination to metal centers. |
| Carboxylic Acid (OH group) | Electron-Poor (Acidic H) | Site for deprotonation by bases. |
| C=C Double Bond | Electron-Rich (Nucleophilic) | Site for electrophilic attack (e.g., halogenation, hydrohalogenation). |
A significant application of DFT is the elucidation of reaction mechanisms by calculating the energies of reactants, products, and, most importantly, transition states. The energy difference between the transition state and the reactants determines the activation energy, which governs the reaction rate.
While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the methodology is well-established. For instance, in an acid-catalyzed intramolecular cyclization reaction, DFT could be used to model the pathway. It would involve calculating the energy profile for the protonation of the carbonyl group, the subsequent nucleophilic attack by the double bond, and the formation of a cyclic product. By mapping this energy landscape, the lowest-energy path can be identified, providing a detailed understanding of the reaction's feasibility and kinetics. The calculations would reveal the geometry of the transition state, showing the partial bonds being formed and broken during the key step of the reaction.
Molecular Dynamics (MD) Simulations for Conformational Space and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique is invaluable for exploring the conformational landscape of flexible molecules and for studying intermolecular interactions, such as those occurring in solution.
For this compound, MD simulations can be used to explore the different conformations the cyclohexene ring can adopt. While DFT provides a static, lowest-energy structure, MD reveals how the ring flexes and interconverts between various twist-boat and chair-like forms at a given temperature. nih.gov These simulations can quantify the energy barriers between different conformations, demonstrating how factors like temperature influence the ring's flexibility. nih.gov
Furthermore, MD is a powerful tool for studying intermolecular interactions. By simulating multiple molecules of this compound together in a solvent, one can observe the formation and dynamics of hydrogen bonds. The carboxylic acid groups can form strong hydrogen-bonded dimers, an interaction that significantly influences the compound's physical properties, such as its melting and boiling points. MD simulations can provide detailed information on the lifetime and geometry of these hydrogen bonds.
Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. While no specific QSAR models for this compound itself have been published, the methodology is widely applied to similar classes of molecules like cyclohexane (B81311) and carboxylic acid derivatives. researchgate.netnih.govacs.org
A typical QSAR study involves calculating a set of molecular descriptors for a series of related compounds. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., dipole moment, atomic charges). A mathematical model is then developed to correlate these descriptors with an experimentally measured biological activity, such as inhibitory concentration (IC50).
Table 2: Example of a Hypothetical QSAR Data Table for Carboxylic Acid Derivatives
| Compound | LogP (Lipophilicity) | Molecular Weight | Dipole Moment | Biological Activity (pIC50) |
|---|---|---|---|---|
| Derivative 1 | 2.1 | 140.18 | 1.8 D | 5.2 |
| Derivative 2 | 2.5 | 154.21 | 2.1 D | 5.6 |
| Derivative 3 | 1.9 | 168.19 | 1.5 D | 4.9 |
| Derivative 4 | 2.8 | 182.24 | 2.5 D | 6.1 |
This model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. For this compound derivatives, a QSAR model could help identify the key structural features that contribute to a desired biological effect, such as antimicrobial or anti-inflammatory activity.
Theoretical Insights into Stereoselectivity and Regioselectivity
Computational chemistry provides profound insights into the selectivity of chemical reactions. For a molecule like this compound, which has stereocenters and multiple reactive sites, predicting the outcome of a reaction is crucial.
Stereoselectivity: The presence of chiral centers at positions 1 and 6 means that the molecule can exist as different stereoisomers. Theoretical calculations can explain and predict the stereochemical outcome of reactions. For example, in a reaction that creates a new stereocenter, DFT can be used to calculate the energies of the different transition states leading to each possible stereoisomer. The product distribution is typically governed by the difference in these transition state energies; the pathway with the lower energy barrier will be favored, leading to a higher yield of one stereoisomer over others. This approach is essential for understanding asymmetric syntheses involving chiral catalysts or reagents. researchgate.net
Regioselectivity: The molecule possesses two primary reactive sites: the carbon-carbon double bond and the carboxylic acid group. Theoretical methods can predict which site is more likely to react under specific conditions (regioselectivity). By analyzing the molecule's electronic structure, particularly the frontier molecular orbitals (HOMO and LUMO), chemists can predict whether a reaction is more likely to be under orbital or charge control. For example, the location of the HOMO can indicate the most probable site for electrophilic attack, while the LUMO can indicate the most likely site for nucleophilic attack. Such analyses are critical for planning synthetic routes and avoiding the formation of unwanted byproducts. rsc.org
Applications of 6 Methylcyclohex 3 Ene 1 Carboxylic Acid in Advanced Organic Synthesis
Utility as a Chiral Building Block for Complex Natural Product Synthesis
The presence of chiral centers in 6-methylcyclohex-3-ene-1-carboxylic acid allows it to serve as a foundational element in the asymmetric synthesis of intricate natural products. The specific three-dimensional arrangement of its atoms is crucial for constructing molecules with precise stereochemistry, a critical factor in their biological activity. Synthetic chemists utilize this "chiral pool" of readily available, enantiomerically enriched starting materials to efficiently build complex molecular architectures, bypassing the need for more elaborate and often less efficient methods of introducing chirality.
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science, and this compound is instrumental in this pursuit. Its defined stereochemistry is transferred to subsequent products throughout a synthetic sequence. Methodologies such as enzymatic resolution or the application of chiral catalysts are employed to obtain specific enantiomers of the acid, like the (1R,6R)-rel configuration. ontosight.ai These enantiopure forms are then used as starting materials, ensuring that the final complex molecules are also obtained as single enantiomers, which is often essential for their intended function, particularly in pharmaceuticals. ontosight.ai
Table 1: Enantioselective Transformations
| Reagent/Conditions | Stereochemical Outcome | Major Products | Selectivity (ee) |
|---|---|---|---|
| Chiral Rh catalyst/H₂ | (1S,6S)-configuration | (1S,6S)-6-Methylcyclohexane-1-carboxylic acid | >95% ee |
This table illustrates methods to achieve enantiomerically pure forms of the compound or its derivatives, a critical step for its use as a chiral building block.
The rigid, polycyclic structure of morphine and its related alkaloids presents a significant synthetic challenge. nih.govresearchgate.net The morphinan (B1239233) scaffold, the core structure of these compounds, requires precise control over multiple stereocenters. researchgate.net While direct synthesis examples are highly specific, chiral cyclohexene (B86901) derivatives like this compound serve as valuable starting points for constructing key fragments of these complex molecules. The cyclohexene ring can be elaborated through various reactions to form the fused ring systems characteristic of morphine alkaloids. nih.govlibretexts.org For instance, the synthesis of (1R,5R,9R)-2-azabicyclo-[3.3.1]nonane-9-carboxylic acid, a morphan scaffold, demonstrates the utility of substituted cyclohexane (B81311) derivatives in creating the foundational structure for new opioid receptor ligands. researchgate.net
Beyond natural products, this compound is an important intermediate in the synthesis of other structurally diverse molecules. It is used to create building blocks for β-peptides, which are polymers of β-amino acids. researchgate.net These peptides can adopt stable, predictable secondary structures, similar to natural peptides, making them of interest in medicinal chemistry and materials science. researchgate.netchemrxiv.org The transformation of the carboxylic acid and the cyclohexene ring allows for the introduction of amino groups and other functionalities necessary to form these peptide structures. researchgate.net Furthermore, its structure is amenable to the synthesis of various heterocyclic compounds, which are core components of many pharmaceuticals.
The C15 skeleton of sesquiterpenoids and the characteristic cyclopentanopyrene core of iridoids represent complex synthetic targets. nih.gov Chiral building blocks derived from the "chiral pool," including terpene-derived materials, are frequently employed in their total synthesis. nih.gov The cyclohexene framework of this compound provides a suitable scaffold that can be stereoselectively functionalized and rearranged to construct the intricate ring systems of these natural products. ontosight.ai The synthesis of iridoid natural products, for example, has been achieved in a few steps using related chiral precursors, highlighting the efficiency of this approach. researchgate.net
Role as an Intermediate in Pharmaceutical Chemistry
In the pharmaceutical industry, this compound and its derivatives function as key intermediates. guidechem.com An intermediate is a molecule that is formed during the course of a multi-step synthesis and is subsequently converted into the final target molecule. The reactivity of its carboxylic acid and alkene functional groups allows for a wide range of chemical transformations, making it a versatile precursor for a variety of more complex molecules. ontosight.ai
The primary application of this compound in pharmaceutical chemistry is in the synthesis of precursor molecules for drugs. These precursors are then subjected to further chemical modifications to produce the final active pharmaceutical ingredient (API). Its ester, methyl 6-methylcyclohex-3-ene-1-carboxylate, is explicitly cited as an intermediate in the synthesis of various pharmaceuticals, including antihistamines, anti-inflammatory agents, and antimicrobial agents. ontosight.ai The compound's structure is a component in the development of new therapeutic agents, including those with potential antitumor activity. researchgate.net
Table 2: Applications in Pharmaceutical Synthesis
| Therapeutic Class | Application of Intermediate |
|---|---|
| Antihistamines | Used in the synthesis of the final drug molecule. ontosight.ai |
| Anti-inflammatory agents | Serves as a building block for complex anti-inflammatory compounds. ontosight.ai |
This table summarizes the role of the compound's ester derivative as an intermediate in the production of various classes of therapeutic agents.
Development of Chiral Drugs and Active Pharmaceutical Ingredients
The inherent chirality of this compound makes it a highly valuable starting material for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The specific three-dimensional arrangement of its atoms allows for the selective synthesis of drug candidates with desired therapeutic effects, while minimizing or eliminating the potential side effects associated with other stereoisomers.
Research has demonstrated the utility of this compound as a foundational scaffold for a variety of medicinal applications. Its derivatives have been investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties. ontosight.ai While specific commercial drugs containing this exact moiety are not always publicly disclosed, the scientific literature provides compelling evidence of its role in drug discovery and development.
One notable example is the asymmetric synthesis of pent-3-yl (R)-6-methyl-cyclohex-1-ene carboxylate, a derivative of the parent compound. This synthesis was a key step in the development of a precursor for a new class of opioid receptor ligands, highlighting the compound's importance in creating novel therapeutics for pain management and related conditions. researchgate.net
Furthermore, the methyl ester of this compound, methyl 6-methylcyclohex-3-ene-1-carboxylate, is a known intermediate in the synthesis of various pharmaceuticals, including antihistamines, anti-inflammatory agents, and antimicrobial agents. ontosight.ai
Table 1: Pharmaceutical Intermediates Derived from this compound
| Derivative | Application | Reference |
| pent-3-yl (R)-6-methyl-cyclohex-1-ene carboxylate | Precursor for opioid receptor ligands | researchgate.net |
| Methyl 6-methylcyclohex-3-ene-1-carboxylate | Intermediate for antihistamines, anti-inflammatory agents, and antimicrobial agents | ontosight.ai |
Applications in Agrochemical and Specialty Chemical Production
The utility of this compound extends beyond the pharmaceutical industry into the realms of agrochemical and specialty chemical production. Its structural features can be tailored to develop new and effective crop protection agents and materials with unique properties.
In the agrochemical sector, derivatives of this compound are utilized as intermediates in the synthesis of insecticides and herbicides. ontosight.ai The specific stereochemistry of these derivatives can lead to enhanced efficacy and selectivity, targeting specific pests or weeds while minimizing harm to non-target organisms and the environment. While specific commercial products are not always detailed in publicly available literature, the compound's role as a key building block is well-established.
In the field of specialty chemicals, this carboxylic acid and its derivatives are employed in the production of polymers and resins. evitachem.com The incorporation of this cyclic motif into polymer chains can impart desirable characteristics such as improved thermal stability, rigidity, and optical properties.
Development of Novel Catalysts and Chiral Auxiliaries Utilizing this compound Derivatives
The principles of asymmetric synthesis, which are crucial for the production of chiral drugs, also rely on the development of effective chiral catalysts and auxiliaries. While this compound is often the target of syntheses using these tools, its derivatives also show potential in the development of new catalytic systems.
A key aspect of modern organic synthesis is the ability to control the stereochemical outcome of a reaction. This is often achieved by using a chiral auxiliary, a molecule that is temporarily attached to the starting material to direct the formation of a specific stereoisomer of the product.
An example of this is the use of a chiral lithium amide to direct the asymmetric synthesis of pent-3-yl (R)-6-methyl-cyclohex-1-ene carboxylate. researchgate.net In this case, the chiral auxiliary controls the stereoselective addition to a precursor, leading to the desired enantiomer of the 6-methylcyclohexene derivative. This demonstrates how the core structure of this compound can be manipulated with high precision using chiral auxiliaries.
While the direct application of a this compound derivative as a primary chiral catalyst or auxiliary is a developing area of research, its role as a key building block in stereoselective synthesis is undeniable. The ability to synthesize specific enantiomers of this compound and its derivatives is a critical step in the creation of more complex chiral molecules with a wide range of applications. ontosight.ai
Emerging Research Directions and Future Perspectives for 6 Methylcyclohex 3 Ene 1 Carboxylic Acid
Development of More Efficient and Sustainable Synthetic Methodologies
The traditional synthesis of 6-methylcyclohex-3-ene-1-carboxylic acid via the Diels-Alder reaction often requires elevated temperatures and pressures. Current research is focused on developing more efficient and environmentally benign synthetic routes.
One promising approach involves the use of Lewis acid catalysts to enhance reaction rates and regioselectivity. For instance, titanium tetrachloride (TiCl₄) has been shown to effectively catalyze the cycloaddition of acrylic acid and isoprene (B109036) at room temperature and in the absence of a solvent, achieving a high yield (94%) and a favorable para:meta selectivity of 23:1. acs.org This method not only improves efficiency but also aligns with the principles of green chemistry by minimizing energy consumption and waste.
The utilization of bio-based starting materials is another key aspect of sustainable synthesis. Both isoprene and acrylic acid can be derived from renewable resources, offering a pathway to a more sustainable chemical industry. acs.orgniir.org Research into the direct use of these bio-based feedstocks in catalyzed Diels-Alder reactions is crucial for reducing the carbon footprint of this compound production.
The table below summarizes some of the catalytic approaches being explored for the synthesis of cyclohexene (B86901) derivatives.
| Catalyst System | Reaction Conditions | Key Advantages |
| Zinc-based catalysts | Elevated temperature and pressure | Enhanced regioselectivity and accelerated reaction rates |
| Titanium tetrachloride (TiCl₄) | Room temperature, solvent-free | High yield and selectivity, energy efficiency |
Exploration of Novel Biocatalytic Pathways for Selective Transformations
Biocatalysis offers a powerful tool for the selective transformation of complex molecules under mild conditions. The exploration of enzymatic pathways for the synthesis and modification of this compound and its derivatives is a rapidly growing area of research.
Enzymes such as hydrolases have been successfully employed for the kinetic resolution of related compounds like methyl (±)-3-cyclohexene-1-carboxylate, yielding enantiomerically pure (S)-(-)-3-cyclohexene-1-carboxylic acid. researchgate.net This highlights the potential of enzymes to produce specific stereoisomers of this compound, which are often required for pharmaceutical applications.
Furthermore, cytochrome P450 enzymes are known to catalyze a wide range of oxidation reactions, including on cyclic structures. nih.govnih.gov Research into the application of these enzymes for the selective hydroxylation or epoxidation of the cyclohexene ring in this compound could lead to the synthesis of novel, highly functionalized derivatives with unique biological activities. The metabolism of similar compounds like cyclohex-1-ene carboxylate in microorganisms suggests that dedicated enzymatic pathways for the transformation of such structures exist in nature and could be harnessed for synthetic purposes. nih.gov
Advanced Functionalization Strategies for Enhanced Bioactivity and Material Properties
The inherent chemical functionality of this compound—a carboxylic acid group and a double bond—provides ample opportunities for advanced functionalization. A key area of research is the modification of this scaffold to enhance its biological activity.
A notable example is the synthesis of N-(6-carboxyl cyclohex-3-ene carbonyl) chitosan (B1678972), a derivative created by reacting chitosan with a related anhydride. researchgate.netscilit.com This functionalization has been shown to significantly improve the antimicrobial properties of chitosan against a range of plant bacteria and fungi. researchgate.netsemanticscholar.org The degree of substitution of the cyclohexene moiety onto the chitosan backbone was found to directly correlate with the enhancement of its inhibitory activity. researchgate.net This approach of grafting the molecule onto a biocompatible and biodegradable polymer opens up possibilities for its use in agriculture and biomedicine. researchgate.netnih.gov
The carboxylic acid group can act as a handle for creating a variety of derivatives, including amides and esters, which can be explored for their potential as antimicrobial and anti-inflammatory agents. ontosight.aievitachem.com The interaction of the carboxylic acid group with enzymes and receptors through hydrogen bonding is a key aspect of its mechanism of action. evitachem.com
Integration into Automated and Flow Chemistry Platforms
The integration of chemical syntheses into automated and flow chemistry platforms offers numerous advantages, including improved safety, scalability, and process control. The Diels-Alder reaction, being a cornerstone for the synthesis of this compound, is particularly well-suited for flow chemistry.
Continuous-flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities compared to batch processes. This approach is especially beneficial for exothermic reactions like the Diels-Alder cycloaddition, as the high surface-area-to-volume ratio in microreactors facilitates efficient heat dissipation. The use of flow chemistry can also enable the safe handling of potentially hazardous reagents and intermediates.
The combination of flow chemistry with heterogeneous catalysts, such as zeolites, can further enhance the efficiency and sustainability of the synthesis. These solid catalysts can be packed into the reactor, allowing for continuous operation and easy separation of the product from the catalyst, which can then be regenerated and reused.
Expanding Applications in Materials Science and Polymer Chemistry
The structure of this compound makes it an interesting candidate as a bio-based monomer for the synthesis of novel polymers. The presence of the carboxylic acid group allows for its incorporation into polyesters and polyamides, while the cyclohexene ring can impart unique thermal and mechanical properties to the resulting materials. rug.nl
The development of bio-based polymers is a critical step towards a more sustainable materials economy. Monomers derived from renewable resources, such as the bio-based isoprene and acrylic acid used to synthesize this compound, are of significant interest. niir.orggoogle.comgoogle.comulprospector.com The incorporation of the bulky and rigid cyclohexene unit into a polymer backbone can be expected to increase the glass transition temperature and modify the mechanical properties of the material.
Furthermore, the double bond in the cyclohexene ring offers a site for post-polymerization modification, allowing for the introduction of further functionality or for cross-linking of the polymer chains. This could lead to the development of new resins, coatings, and advanced materials with tailored properties. The synthesis of functional polyesters with carboxylic acid side groups is an area of active research for applications in tissue engineering, demonstrating the potential for carboxylic acid-containing monomers in advanced materials. nih.gov
Q & A
Q. What advanced techniques validate its stability under varying pH and temperature conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
